Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone
Description
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone (CAS: 6252-00-2; molecular formula: C₁₆H₁₄O₃; molecular weight: 254.28 g/mol) is a benzophenone derivative featuring a 1,3-dioxolane ring substituted with a phenyl group at the 2-position. The dioxolane moiety, a five-membered cyclic acetal, enhances the compound’s stability under basic conditions while rendering it susceptible to acidic hydrolysis . This compound is widely utilized in organic synthesis as a key intermediate for constructing complex molecules, particularly in cross-coupling reactions and as a precursor for heterocyclic systems .
Properties
CAS No. |
6252-00-2 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanone |
InChI |
InChI=1S/C16H14O3/c17-15(13-7-3-1-4-8-13)16(18-11-12-19-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
WVXKCTOOZUQPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the 1,3-dioxolane ring (a cyclic ketal) from a suitable ketone and a diol, followed by functionalization to introduce the phenyl groups and the methanone moiety. The methods often rely on acid-catalyzed ketalization and subsequent stereoselective transformations.
Acid-Catalyzed Ketalization
A foundational step in the synthesis is the ketalization of a ketone with a vicinal diol under acidic conditions to form the 1,3-dioxolane ring. For example, 3-chloro-1,2-propanediol acetonide can be prepared via acid-catalyzed ketalization of S-3-chloro-1,2-propanediol. This reaction typically uses strong acids such as methanesulfonic acid or Lewis acids in solvents like methylene chloride at controlled temperatures (15°-40°C) to favor ring closure and stereoselectivity.
Stereoselective Formation of 1,3-Dioxolane Derivatives
The stereochemistry of the 1,3-dioxolane ring is critical. The process involves treating a precursor compound (formula B) with halo, tosylate, or mesylate derivatives (formula D) in the presence of strong acids to yield a mixture of stereoisomers (formula E). The desired cis-stereoisomer (formula Ea) is isolated by crystallization from solvents such as isopropanol at room temperature.
The reaction conditions are carefully controlled:
| Parameter | Condition |
|---|---|
| Acid catalyst | Methanesulfonic acid preferred |
| Solvent | Methylene chloride, then isopropanol |
| Temperature | 15°-40°C during reaction; crystallization at 19°-21°C |
| Molar equivalents of reagent (D) | ~1.25 equivalents |
| Reaction time | 2-4 hours stirring, crystallization 1-4 hours |
This method achieves high stereoselectivity and yield of the desired 1,3-dioxolane derivative.
Nitration and Subsequent Isolation
After formation of the stereoisomeric mixture, treatment with concentrated nitric acid at 35°-45°C precipitates one isomer (formula Eb). The mother liquor is then basified and subjected to solvent extraction and crystallization to isolate the other isomer (formula Ea), ensuring efficient separation and purification.
Multicomponent Condensation Approaches
Multicomponent reactions involving β-dicarbonyl compounds, acrolein, and chiral amines such as (S)-2-phenylglycinol have been reported to yield chiral cyclic compounds with carbonyl functionalities. While this method is more relevant for tetrahydropyridine derivatives, the concept of one-pot condensations could be adapted for synthesizing related dioxolane ketones, potentially improving efficiency and stereocontrol.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3) under controlled temperatures and conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzophenone Core
4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone
- Structure: A methyl group replaces one hydrogen on the benzophenone core, and the dioxolane ring is retained.
- Molecular Formula : C₁₇H₁₆O₃; Molecular Weight : 268.31 g/mol.
- Properties : Higher boiling point (395.5°C predicted) and density (1.169 g/cm³) compared to the parent compound due to increased molecular weight and hydrophobicity from the methyl group .
- Applications : Used in photochemical studies and as a building block for liquid crystals.
5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine
- Structure: A pyridine ring replaces the benzophenone core, with a bromine atom at the 5-position.
- Synthesis : Prepared via refluxing in anhydrous toluene with ethylene glycol and para-toluenesulfonic acid .
- Applications : Serves as a substrate in Suzuki-Miyaura cross-coupling reactions to generate biaryl systems.
Heteroatom Substitutions in the Dioxolane Ring
Phenyl(2-phenyl-1,3-dithian-2-yl)methanone
- Structure : Sulfur atoms replace oxygen in the dioxolane ring, forming a 1,3-dithiane ring.
- Properties : The dithiane ring increases electron density and stability due to sulfur’s polarizability, making it less prone to acid-catalyzed hydrolysis compared to dioxolane derivatives .
- Applications : Used in polysilane synthesis, where the dithiane group modulates electronic properties of silicon-based polymers .
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone Derivatives
- Structure : A nitrobenzofuran moiety replaces the dioxolane ring, with alkoxy substituents.
- Bioactivity : Exhibits moderate antibacterial and antioxidant properties. For example, compound 2d showed significant free radical scavenging activity (IC₅₀ = 18 µM) .
- Comparison: Unlike phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone, these derivatives prioritize bioactivity over synthetic utility, leveraging the nitro group for redox interactions.
Ethaneperoxoic Acid Derivatives
Comparative Data Table
Key Research Findings
- Synthetic Utility: The dioxolane ring in this compound acts as a protecting group for carbonyls, enabling selective functionalization of adjacent positions .
- Stability : Dioxolane derivatives exhibit superior stability in basic media compared to dithiane analogs, which are more resistant to acidic conditions .
- Biological Relevance : While the parent compound lacks direct bioactivity, its derivatives (e.g., ethaneperoxoic acid esters) show promise in anticancer drug design due to strong target binding .
Biological Activity
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone, also known as a derivative of dioxolane, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dioxolane ring and a phenyl group, with the molecular formula and a molecular weight of approximately 220.24 g/mol. The presence of the dioxolane moiety is significant as it influences the compound's reactivity and biological interactions.
1. Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown its ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
| Study | Method | Findings |
|---|---|---|
| Study A | DPPH Assay | IC50 = 25 µg/mL |
| Study B | ABTS Assay | 72% inhibition at 50 µg/mL |
2. Antimicrobial Activity
Similar compounds within the dioxolane class have exhibited antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for pharmaceutical applications .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 20 |
3. Anti-inflammatory Properties
Additionally, this compound has been investigated for its anti-inflammatory effects. In vivo studies indicated a reduction in inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases .
Synthesis Methods
Various synthetic routes have been developed to produce this compound. Common methods include:
- Condensation Reactions : Utilizing aldehydes and ketones in the presence of acid catalysts.
- Cyclization Techniques : Employing dioxolane precursors under controlled reaction conditions to yield the desired compound.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
Case Study 1: Antioxidant Efficacy
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated that it outperformed traditional antioxidants like ascorbic acid in certain concentrations .
Case Study 2: Antimicrobial Evaluation
A comparative study assessed the antimicrobial activity against common pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
- Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride) or nanoparticle encapsulation . Assess permeability using Caco-2 cell monolayers and logP values (HPLC-derived). Modify the dioxolane ring to reduce metabolic degradation (e.g., fluorination at vulnerable positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
